2-(cyclopropylamino)-N'-hydroxyethanimidamide
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Overview
Description
2-(Cyclopropylamino)-N’-hydroxyethanimidamide is a chemical compound with a unique structure that includes a cyclopropylamino group and a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylamino)-N’-hydroxyethanimidamide typically involves the reaction of cyclopropylamine with an appropriate precursor under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-(cyclopropylamino)-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Cyclopropylamino)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)nicotinonitrile
- 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine
- Cyclopropylamine derivatives
Uniqueness
2-(Cyclopropylamino)-N’-hydroxyethanimidamide is unique due to its specific structure, which includes both a cyclopropylamino group and a hydroxyethanimidamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further distinguishes it from similar compounds.
Properties
Molecular Formula |
C5H11N3O |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-(cyclopropylamino)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C5H11N3O/c6-5(8-9)3-7-4-1-2-4/h4,7,9H,1-3H2,(H2,6,8) |
InChI Key |
QDGRLGLQGZFQPW-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1NC/C(=N/O)/N |
Canonical SMILES |
C1CC1NCC(=NO)N |
Origin of Product |
United States |
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